Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-
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Overview
Description
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two phenyl-cyclopropyl groups attached to a sebacamide backbone, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- typically involves the reaction of phenazone with sebacoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- may involve large-scale reactions using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for conditions such as osteoarthritis and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may influence mitochondrial function and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) sebacamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- stands out due to its unique cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .
Properties
CAS No. |
102338-99-8 |
---|---|
Molecular Formula |
C28H36N2O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N,N'-bis(2-phenylcyclopropyl)decanediamide |
InChI |
InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32) |
InChI Key |
JBJJXHCUIDFNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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